Zinc 2-mercaptobenzothiazole
Overview
Description
Zinc 2-mercaptobenzothiazole (ZMBT) is a white to yellow solid at ambient temperatures . It has a slight odor and is sold in powder form . It is used as a vulcanization accelerator in the production of tires and other rubber products, and also as a fungicide .
Synthesis Analysis
The synthesis of 2-mercaptobenzothiazole-based acrylic and methacrylic monomers has been optimized . The structures of the newly synthesized compounds were confirmed through infrared (IR) and nuclear magnetic resonance spectroscopy (NMR) .Molecular Structure Analysis
The molecular structure of ZMBT was confirmed through infrared (IR) and nuclear magnetic resonance spectroscopy (NMR) .Chemical Reactions Analysis
ZMBT has been found to interact with zinc dialkyldithiophosphate (ZDDP) to form new phosphate in the overall antiwear films . This interaction reduces the chain length of polyphosphate .Physical And Chemical Properties Analysis
ZMBT is a stable, non-volatile solid at room temperature . It is slightly soluble in water .Scientific Research Applications
Polymerization Processes
ZMBT is utilized in the synthesis of acrylic and methacrylic monomers . These monomers are pivotal in creating polymers with specific desired properties. The process involves the optimization of methods for the synthesis, isolation, and purification of these monomers. The structural confirmation of the synthesized compounds is achieved through Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy . Understanding the spectroscopic properties of ZMBT derivatives is crucial for their practical utility in future polymerization processes .
Medicinal Applications
In the medical field, ZMBT derivatives exhibit potential as anti-inflammatory , antibacterial , and antifungal agents . Their efficacy in treating diseases such as cancer and cardiovascular illnesses has garnered considerable attention. The pharmacological properties of these compounds make them significant for scientific research, leading to the development of new medications and treatments .
Corrosion Inhibition
ZMBT serves as an organic corrosion inhibitor, particularly for metals like copper and zinc. It’s a key component in the formulation of self-healing and anticorrosion smart coatings . These coatings are designed to protect metal surfaces from corrosion, thereby extending their lifespan and maintaining their structural integrity .
Solar Energy Devices
The compound has been suggested as an additive in dye solar devices . ZMBT can improve the efficiency and stability of these devices, which convert solar energy into electricity. This application is particularly relevant in the context of renewable energy sources and sustainable technologies .
Vulcanization of Rubber
ZMBT is commonly used as a ‘hemi-ultra’ accelerator in the vulcanization process of both natural and synthetic rubber. This process enhances the elasticity and strength of rubber, making it suitable for a wide range of products, from tires to medical gloves .
Analytical Chemistry
In analytical chemistry, ZMBT is supported on silica gel for the preconcentration and determination of heavy metals like cadmium, copper, lead, and zinc in natural water samples. This application is crucial for environmental monitoring and ensuring the safety of water resources .
Mechanism of Action
Target of Action
Zinc 2-Mercaptobenzothiazole (ZMBT) primarily targets Thyroid Peroxidase . Thyroid peroxidase plays a crucial role in the synthesis of thyroid hormones, which are vital for the regulation of metabolism, growth, and development in humans .
Mode of Action
ZMBT interacts with its target, Thyroid Peroxidase, by acting as an inhibitor . This interaction results in the reduction of thyroid hormone synthesis, thereby affecting the metabolic processes regulated by these hormones .
Biochemical Pathways
It’s known that zmbt derivatives have been reported for their antimicrobial and antifungal activities . They are also highlighted as a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .
Result of Action
The molecular and cellular effects of ZMBT’s action are largely dependent on its interaction with its primary target, Thyroid Peroxidase. By inhibiting this enzyme, ZMBT can potentially affect the synthesis of thyroid hormones, leading to alterations in metabolic processes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ZMBT. It may pose a potential danger to fish, invertebrates, and aquatic plants due to its high toxicity prior to degrading . Furthermore, ZMBT is stable under normal conditions but can cause irritation to the skin, eye, and respiratory system .
Safety and Hazards
Future Directions
properties
IUPAC Name |
zinc;1,3-benzothiazole-2-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5NS2.Zn/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWIWKMXVDXHP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
149-30-4 (Parent), 23713-49-7 (Parent) | |
Record name | Zinc mercaptobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020808 | |
Record name | Zinc 2-mercaptobenzothiazolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA, Light yellow solid; [HSDB] Cream to pale yellow powder; [MSDSonline] | |
Record name | 2(3H)-Benzothiazolethione, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc mercaptobenzothiazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7786 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.7 AT 25 °C/4 °C | |
Record name | ZINC MERCAPTOBENZOTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5419 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Zinc 2-mercaptobenzothiazole | |
Color/Form |
LIGHT YELLOW POWDER | |
CAS RN |
155-04-4 | |
Record name | Zinc mercaptobenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzothiazolethione, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc 2-mercaptobenzothiazolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc di(benzothiazol-2-yl) disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC 2-MERCAPTOBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMM5IX9Q3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ZINC MERCAPTOBENZOTHIAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5419 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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